17β-雌二醇-16,16-D2

描述

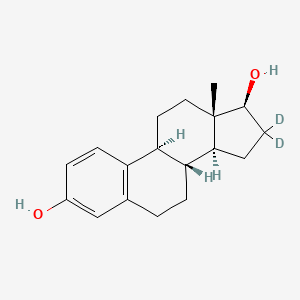

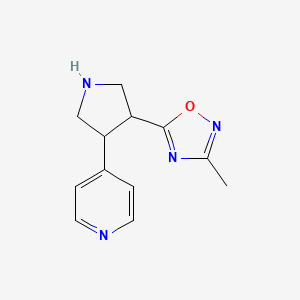

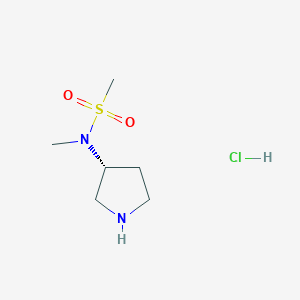

17beta-Estradiol-16,16-D2 (E2/D2) is a synthetic analog of the hormone estrogen . It plays important roles in regulating the female reproductive system and other physiological processes. The empirical formula is C18D3H21O2 and the molecular weight is 275.40 .

Synthesis Analysis

The synthesis of 17beta-Estradiol-16,16-D2 involves microbial enzymes . A study showed that a 17β-estradiol degrading enzyme (17β-HSD-0095) was expressed and purified from Microbacterium sp. MZT7 . The optimal pH and temperature for the reaction were found to be 7 and 40 °C, respectively .Molecular Structure Analysis

The molecular structure of 17beta-Estradiol-16,16-D2 involves a hydrogen bond formed between the ARG215 residue and an oxygen atom of the substrate E2 . This bond plays an important role in the E2 degradation by 17β-HSD-0095 .Chemical Reactions Analysis

The chemical reactions involving 17beta-Estradiol-16,16-D2 are primarily related to its degradation . The 17β-HSD-0095 enzyme can remediate E2 contamination in synthetic livestock wastewater .Physical And Chemical Properties Analysis

The physical and chemical properties of 17beta-Estradiol-16,16-D2 include its empirical formula (C18D3H21O2), molecular weight (275.40), and its solid form .科学研究应用

雌激素受体相互作用和生物学影响

- 作为最有效的女性性激素,17β-雌二醇通过激活雌激素受体 α (ERα) 在刺激乳腺肿瘤和子宫内膜异位症的生长中发挥着至关重要的作用 (Bey 等,2008 年)。这突出了该激素对雌激素受体介导途径的重大影响,这些途径在激素依赖性疾病的发展和进展中至关重要。

- 17β-雌二醇的神经保护特性,例如增强动物模型中的记忆力和认知功能,突出了其在脑部健康和神经退行性疾病的潜在治疗应用中的重要性 (Rhodes 和 Frye,2006 年)。

药理学应用和疾病治疗

- 研究表明,某些化合物可以抑制 17β-羟基类固醇脱氢酶 1 型 (17β-HSD1),这是一种参与从活性较弱的雌激素合成 17β-雌二醇的关键酶。这些抑制剂通过调节生物活性雌激素的水平,具有治疗雌激素依赖性疾病的潜力 (Marchais-Oberwinkler 等,2008 年)。

- 在免疫反应方面,17β-雌二醇已被证明可以通过影响树突状细胞的增殖、内吞作用和细胞因子产生来调节免疫细胞(例如树突状细胞)的活性和功能。这提示了它在调节生理和病理免疫反应中的潜在作用 (Yang 等,2005 年)。

机制见解和分子相互作用

- 该激素对细胞机制产生影响,例如激活促分裂原活化蛋白激酶 (MAPK) 通路,表明与细胞信号通路存在复杂的相互作用,可用于各种疾病的治疗干预 (Kuroki 等,2000 年)。

- 通过与雌激素受体的相互作用和调节 Na+/H+ 交换,17β-雌二醇影响内皮细胞的体积、表面和弹性,表明其在心血管研究中的血管保护和治疗潜力 (Hillebrand 等,2006 年)。

作用机制

Target of Action

The primary targets of 17beta-Estradiol-16,16-D2 are the estrogen receptors ESR1 and ESR2 . These receptors are widely distributed in various tissues, including the heart, where they play a crucial role in the physiology and pathophysiology .

Mode of Action

17beta-Estradiol-16,16-D2 interacts with its targets, the estrogen receptors ESR1 and ESR2, inducing their translocation to the plasma membrane. This interaction results in the phosphorylation of MAPK3/1 . The activation of these receptors by 17beta-Estradiol-16,16-D2 is involved in the proliferation of certain cell types .

Biochemical Pathways

17beta-Estradiol-16,16-D2 affects several biochemical pathways. It has been shown that it up-regulates transcription factors associated with mitochondrial biogenesis and oxidative phosphorylation (OxPhos), as well as glycolytic pathways . Furthermore, it has been suggested that 17beta-Estradiol-16,16-D2 is involved in the degradation of estrogens through a specific catabolic pathway .

Pharmacokinetics

It is known that the compound has a molecular weight of 274394 , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The action of 17beta-Estradiol-16,16-D2 at the molecular and cellular level results in various effects. For instance, it has been shown to up-regulate energy metabolic pathways, cellular proliferation, and tumor invasiveness in ER+ breast cancer spheroids . Additionally, it has been found to induce the translocation of estrogen receptors to the plasma membrane, leading to the activation of the MAPK3/1 signaling pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 17beta-Estradiol-16,16-D2. For example, the presence of alternative carbon sources and their concentration levels can affect the biodegradation of 17beta-Estradiol-16,16-D2 . Furthermore, long-term exposure to an environment contaminated with 17beta-Estradiol-16,16-D2 can affect the health of organisms .

安全和危害

未来方向

属性

IUPAC Name |

(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXZDWNPVJITMN-IRXRDFFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17beta-Estradiol-16,16-D2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434501.png)

![(6S)-5-(tert-butoxycarbonyl)-1,1-dichloro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1434512.png)

![N-[(9R)-Cinchonan-9-yl]picolinamide](/img/structure/B1434513.png)

![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride](/img/structure/B1434514.png)